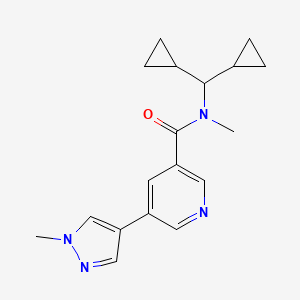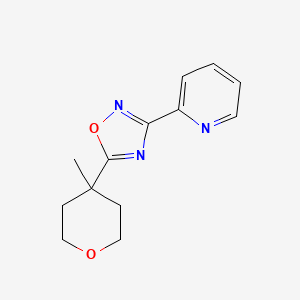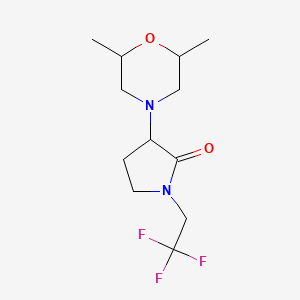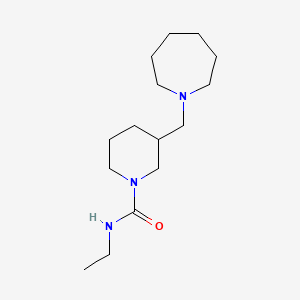![molecular formula C17H20F2N4O B7574322 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein called ROS1. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ROS1-positive NSCLC.
Mécanisme D'action
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide is a selective inhibitor of ROS1 kinase activity. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including NSCLC. Upon binding of its ligand, ROS1 activates downstream signaling pathways that promote cell proliferation and survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide binds to the ATP-binding site of ROS1 and inhibits its kinase activity, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in ROS1-positive cancer cells.
Biochemical and Physiological Effects
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to selectively inhibit ROS1 kinase activity in vitro and in vivo. In preclinical models of ROS1-positive NSCLC, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth and prolonged survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for ROS1.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. It has shown high selectivity for ROS1 kinase activity and minimal off-target effects on other kinases, making it a useful tool for studying the role of ROS1 in cancer. However, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has limitations in terms of its specificity for ROS1. It has been shown to inhibit other kinases, such as ALK and MET, at higher concentrations, indicating the need for careful dose optimization in lab experiments.
Orientations Futures
There are several future directions for the development and application of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in patients with ROS1-positive NSCLC. Second, combination therapies with other targeted agents or immunotherapies are being explored to enhance the efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in treating ROS1-positive NSCLC. Third, further preclinical studies are needed to investigate the potential of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in other ROS1-positive cancers, such as glioblastoma and cholangiocarcinoma. Finally, the development of more potent and selective ROS1 inhibitors is needed to overcome the limitations of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide and improve the treatment of ROS1-positive cancers.
Méthodes De Synthèse
The synthesis of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide involves several steps, starting with the reaction between 2-chloro-4-(difluoromethyl)quinazoline and N-methylcyclohexane-1-carboxamide to form 2-(difluoromethyl)-4-(N-methylcyclohexane-1-carboxamido)quinazoline. This intermediate is then reacted with 4-aminophenol to form 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, the final product.
Applications De Recherche Scientifique
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been extensively studied in preclinical models of ROS1-positive NSCLC. In vitro studies have shown that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits ROS1 kinase activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis in ROS1-positive NSCLC cells. In vivo studies using xenograft models have demonstrated that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits tumor growth and prolongs survival in mice with ROS1-positive NSCLC.
Propriétés
IUPAC Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-20-17(24)10-6-8-11(9-7-10)21-15-12-4-2-3-5-13(12)22-16(23-15)14(18)19/h2-5,10-11,14H,6-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQFRHEEHSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)